molecular formula C24H29N5O4S2 B14928377 methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14928377
M. Wt: 515.7 g/mol
InChI Key: VOHCJHUJZCUWFV-RQZCQDPDSA-N
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Description

METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including imidazole, pyrazole, and benzothiophene, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the imidazole and pyrazole moieties through condensation reactions. The final steps often involve the functionalization of the compound with methyl and acetyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical properties and potential applications. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or physical properties.

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

methyl 2-[[2-[(4E)-1-(2-methylpropyl)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H29N5O4S2/c1-14(2)11-29-22(31)17(9-15-10-25-28(3)12-15)26-24(29)34-13-19(30)27-21-20(23(32)33-4)16-7-5-6-8-18(16)35-21/h9-10,12,14H,5-8,11,13H2,1-4H3,(H,27,30)/b17-9+

InChI Key

VOHCJHUJZCUWFV-RQZCQDPDSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CN(N=C2)C)/N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2)C)N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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